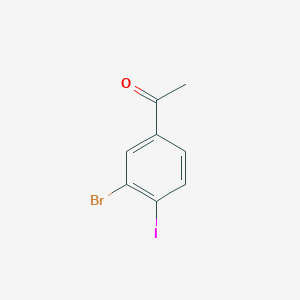

1-(3-Bromo-4-iodophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

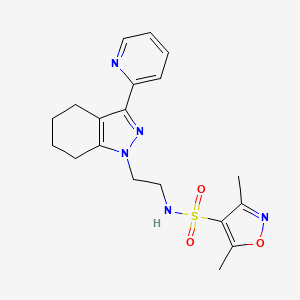

“1-(3-Bromo-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO . It is also known as "Ethanone, 1-(3-bromophenyl)-" .

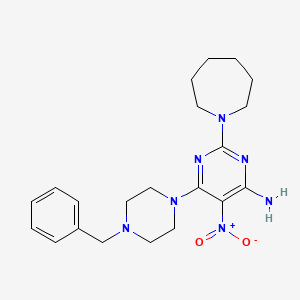

Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-4-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to a phenyl ring, which is further connected to an ethanone group . The InChI code for this compound is 1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“1-(3-Bromo-4-iodophenyl)ethanone” is a solid at room temperature . It has a molecular weight of 324.94 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological Systems

T. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrated strong fluorescence and sulfhydryl-specific cleavage reaction, indicating potential applications for studying the effects of HS− in biological systems, including cell imaging and tracking sulfide in various biological environments Fang et al., 2019.

Molecular Structure Analysis and Drug Activity Prediction

Y. Mary et al. (2015) investigated the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Their research provided insights into the potential of such compounds as anti-neoplastic agents, showcasing the utility of these analyses in predicting drug activity and interactions with biological targets Mary et al., 2015.

Asymmetric Reduction of Ketones

T. H. K. Thvedt et al. (2011) explored the asymmetric reduction of 1-arylethanones, using 1-(4-bromophenyl)ethanone as a model substance. Their research highlights the application of novel catalysts in enhancing the selectivity and efficiency of producing enantioenriched secondary alcohols, which are valuable in the synthesis of pharmacologically active compounds Thvedt et al., 2011.

Advanced Polymer Synthesis

C. Hawker and J. Fréchet (1990) described a new convergent approach to dendritic macromolecules, emphasizing the synthesis of polymers with controlled molecular architecture. This research demonstrates the role of precise chemical design in creating advanced materials with potential applications in drug delivery, imaging, and as scaffolds for catalysis Hawker & Fréchet, 1990.

Hydrogen-Bonding Patterns in Enaminones

James L. Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including compounds similar to 1-(3-Bromo-4-iodophenyl)ethanone. Their work sheds light on the structural characteristics and stability of these compounds, contributing to the understanding of their reactivity and potential applications in synthesizing more complex molecular architectures Balderson et al., 2007.

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-bromo-4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQKCNIGTUIVRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)

![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)

![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)